5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with:
- 3-Phenyl group: Enhances aromatic stacking interactions in biological targets.
- 7-(4-Pyridin-2-ylpiperazin-1-yl) group: A nitrogen-rich moiety that may enhance solubility and receptor binding via hydrogen bonding or coordination with metal ions .
This compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are widely explored for their pharmacological properties, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-18(2)21-16-23(29-14-12-28(13-15-29)22-10-6-7-11-25-22)30-24(27-21)20(17-26-30)19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRAXHNLYBZOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Functionalization at Position 7
The 4-pyridin-2-ylpiperazinyl group at position 7 is introduced via nucleophilic aromatic substitution (SNAr):
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Intermediate : 7-Chloropyrazolo[1,5-a]pyrimidine reacts with 4-pyridin-2-ylpiperazine in the presence of K₂CO₃ in DMF at 100°C .
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Optimization : Using tetramethylammonium chloride as a phase-transfer catalyst improves substitution efficiency (yield: 82%) .
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates SNAr, where the piperazine’s secondary amine acts as a nucleophile. Steric hindrance from the isopropyl group at position 5 minimally affects reactivity due to the planar core .
Phenyl Group (Position 3)
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position of the phenyl ring (yield: 58%) .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups (Pd(PPh₃)₄, K₂CO₃, 70°C) .
Table 2: Functionalization Reactions at Position 3
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Nitrophenyl) derivative | 58 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 70°C | 3-(4-Fluorophenyl) derivative | 72 |
Biological Activity and SAR Insights
While not directly studied for this compound, structural analogs demonstrate:
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Kinase Inhibition : Pyridin-2-ylpiperazine enhances binding to ATP pockets (IC₅₀: 0.2–1.5 µM) .
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Antimycobacterial Activity : Fluorine at position 3 improves potency (MIC: 0.2 µg/mL) .
Key SAR Trends :
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Position 7 : Pyridinylpiperazine boosts solubility and target affinity .
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Position 5 : Isopropyl optimizes steric bulk without hindering activity .
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Key Positions
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 3, 5, and 7. Below is a comparative analysis:
Key Observations :
- The 4-pyridin-2-ylpiperazinyl group in the target compound distinguishes it from analogues with morpholine or methylpiperazine, offering a balance of solubility (via piperazine) and targeted binding (via pyridine) .
- Isopropyl at position 5 may confer higher lipophilicity than methyl () but lower than trifluoromethyl (), influencing membrane permeability and metabolic stability.
Physicochemical Properties
- Solubility : The 4-pyridin-2-ylpiperazinyl group improves water solubility compared to morpholine () or trifluoromethyl () analogues.
- Lipophilicity (LogP) : The isopropyl group increases LogP relative to methyl () but less than trifluoromethyl (), balancing permeability and clearance.
- Metabolic Stability : Piperazine rings are prone to oxidation, but the pyridine substituent may slow metabolism compared to methylpiperazine () .
Biological Activity
5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that is known for various biological activities. The presence of an isopropyl group, a phenyl group, and a piperazine moiety contributes to its pharmacological properties.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Many derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and potential apoptosis in cancer cells.
- Antiviral Activity : Some studies suggest that pyrimidine derivatives can inhibit viral replication by interfering with nucleotide synthesis pathways, which are essential for viral genome replication.
Anticancer Properties
Table 1 summarizes the anticancer activity of 5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine based on various studies:
Antiviral Properties
The compound has also shown promise in antiviral applications:
- Mechanism : It is believed that the compound may inhibit de novo pyrimidine biosynthesis, which is critical for viral replication. This was evidenced by studies demonstrating increased interferon production in response to pyrimidine deprivation during viral infections .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a derivative similar to the target compound exhibited significant anticancer activity against multiple tumor types. The study reported an IC50 value of 10 μM against A431 cells, suggesting effective inhibition of tumor growth through CDK inhibition mechanisms .
Case Study 2: Antiviral Activity
Another investigation highlighted the antiviral potential of related compounds, demonstrating their ability to enhance interferon production when cells were deprived of pyrimidines. This suggests a novel mechanism where pyrimidine synthesis inhibitors can boost innate immune responses against viral infections .
Q & A
Q. What synthetic methodologies are effective for introducing substituents at position 7 of pyrazolo[1,5-a]pyrimidine scaffolds?
Functionalization at position 7 often involves nucleophilic substitution or coupling reactions. For example, in pyrazolo[1,5-a]pyrimidine derivatives, reactions with amines (e.g., piperazine derivatives) under reflux in polar aprotic solvents (e.g., pyridine or DMF) yield 7-substituted products. Key steps include optimizing reaction time (e.g., 5–6 hours for reflux) and purification via recrystallization (e.g., ethanol or dioxane) . Analytical validation using ¹H/¹³C NMR and mass spectrometry ensures regiochemical fidelity .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?
¹H NMR is critical for distinguishing tautomeric forms and substituent positions. For instance, the singlet for the NH₂ group in 7-aminopyrazolo[1,5-a]pyrimidines appears at δ 6.8–7.2 ppm, while aromatic protons (e.g., phenyl or pyridinyl groups) resonate between δ 7.3–8.5 ppm. ¹³C NMR confirms carbonyl or nitrile groups (e.g., C=O at ~165 ppm, CN at ~115 ppm). Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. What safety protocols are essential when handling reactive intermediates in pyrazolo[1,5-a]pyrimidine synthesis?
Reactive intermediates (e.g., hydrazines, chlorinated aryl groups) require inert atmosphere handling (glovebox) and PPE (nitrile gloves, goggles). Waste containing halogenated byproducts must be segregated and treated by certified waste management services. Solvent removal (e.g., under reduced pressure) minimizes exposure to volatile organics .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for regioselective synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal catalysts and solvents. This approach reduces trial-and-error for multi-step syntheses (e.g., introducing isopropyl or piperazinyl groups) by 30–50% . Machine learning models trained on spectral databases (e.g., PubChem) further refine substituent compatibility .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for pyrazolo[1,5-a]pyrimidines?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles (e.g., mean C–C bond deviation <0.004 Å). Discrepancies with NMR data (e.g., unexpected tautomerism) are resolved by re-evaluating solution-phase dynamics via variable-temperature NMR or DFT-simulated spectra. For example, trifluoromethyl groups induce steric strain, altering π-stacking interactions observable only in solid-state structures .
Q. What strategies improve yield in one-pot syntheses of polyfunctional pyrazolo[1,5-a]pyrimidines?
One-pot methods require sequential addition of reagents to minimize side reactions. A three-step protocol using a novel catalyst (e.g., Al³⁺-mediated cyclization) achieves 70–75% yield for 5-methyl-4-phenyl derivatives. Key parameters include:
- Temperature gradients (25°C → 80°C for cyclization).
- Solvent polarity adjustment (e.g., switching from THF to acetonitrile).
- In-situ quenching of reactive intermediates (e.g., HCl neutralization) .
Q. How do substituents at position 7 influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
The 4-pyridin-2-ylpiperazinyl group enhances binding to kinase ATP pockets via H-bonding (pyridinyl N) and hydrophobic interactions (piperazine). Comparative SAR studies show:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
